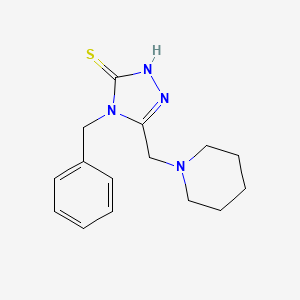

4-benzyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

4-Benzyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a benzyl group at position 4, a piperidinylmethyl substituent at position 5, and a thiol (-SH) group at position 2. Its synthesis likely involves alkylation or Schiff base reactions, as seen in analogous triazole derivatives (e.g., coupling 4-amino-triazole-3-thiol intermediates with benzyl bromides or aldehydes) .

Properties

IUPAC Name |

4-benzyl-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4S/c20-15-17-16-14(12-18-9-5-2-6-10-18)19(15)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSOWFQPGOPKAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NNC(=S)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825211 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl chloride with piperidine to form benzylpiperidine, which is then reacted with thiourea and hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.

Substitution: The benzyl and piperidinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or piperidinylmethyl moieties.

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing the triazole moiety exhibit a range of biological activities. The specific compound has shown promise in the following areas:

1. Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to 4-benzyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol have been evaluated against various bacterial strains and fungi, showing effective inhibition of growth .

2. Anticancer Properties

Triazole compounds are also being investigated for their anticancer potential. Research has indicated that certain triazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . The specific compound's structure suggests it may interact with cancer cell pathways effectively.

3. Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, triazole-based inhibitors have been reported to affect enzymes involved in cancer metabolism and infectious diseases .

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for many existing antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound can significantly reduce cell viability at low concentrations compared to controls. Mechanistic studies suggested that it induces apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-benzyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzyl and piperidinylmethyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents at positions 4 and 3. Key structural analogs include:

Key Observations :

- Electron-Donating Groups: Compounds with -NH₂ (e.g., 4-amino-5-phenyl derivatives) exhibit superior antioxidant activity compared to electron-withdrawing substituents (e.g., nitro groups) .

- Antimicrobial Activity : Derivatives with halogens (e.g., 4-chlorophenyl) or heterocycles (e.g., pyridinyl) show moderate-to-strong antimicrobial effects, likely due to increased lipophilicity and target binding .

Pharmacokinetic and Physicochemical Properties

- Lipinski’s Rule Compliance : Most triazole-3-thiol derivatives, including the target compound, adhere to Lipinski’s criteria (molecular weight <500, LogP <5), ensuring oral bioavailability .

- Solubility : Piperidine’s basicity may improve aqueous solubility compared to purely aromatic derivatives (e.g., 4-nitrophenyl analogs) .

Biological Activity

4-benzyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazoles, known for their diverse biological activities. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C15H20N4S

- Molecular Weight : 284.41 g/mol

- CAS Number : 790263-73-9

Antimicrobial Activity

Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, research indicates that this compound shows activity against various bacterial strains. In vitro tests revealed that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential as a lead structure for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been explored. In a series of assays against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), the compound exhibited promising cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis |

| A549 | 10.2 | Inhibition of cell proliferation |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Other Pharmacological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown potential in other areas:

- Anti-inflammatory Activity : Preliminary studies indicate that it may reduce inflammation markers in vitro.

- Antioxidant Properties : The compound exhibits scavenging activity against free radicals, suggesting a role in oxidative stress management.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Antibacterial Efficacy : A study involving a series of derivatives demonstrated that modifications on the piperidine ring enhanced antibacterial activity significantly compared to the parent compound.

- Anticancer Study : In vivo studies using xenograft models showed that treatment with this triazole derivative led to a significant reduction in tumor size compared to controls.

Q & A

Q. What are the common synthetic routes for preparing 4-benzyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclization of thiosemicarbazides or hydrazine derivatives. Key optimization strategies include:

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for coupling reactions .

- Catalysts: Cesium carbonate or triethylamine improves nucleophilic substitution efficiency at the 5-position .

- Temperature Control: Reactions often proceed at reflux temperatures (80–100°C) to enhance intermediate stability .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30–60 minutes) and improves yield (up to 73%) compared to conventional heating .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A combination of techniques ensures accurate structural confirmation:

- ¹H/¹³C NMR: Identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperidine methylene at δ 2.5–3.0 ppm) .

- IR Spectroscopy: Detects thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

- Elemental Analysis: Validates stoichiometry (e.g., C: 55.2%, H: 5.8%, N: 19.3%) .

- LC-MS: Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 345) .

Q. What preliminary biological screening assays are recommended for evaluating bioactivity?

Methodological Answer: Initial screening should prioritize assays aligned with structural analogs:

- Antiradical Activity: DPPH radical scavenging assay (λ = 517 nm) at concentrations of 1 × 10⁻³ M to 1 × 10⁻⁴ M .

- Antimicrobial Testing: Broth microdilution against Mycobacterium bovis or Staphylococcus aureus (minimum inhibitory concentration, MIC) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications at the 4-benzyl and 5-(piperidin-1-ylmethyl) positions influence antiradical and antimicrobial activities?

Methodological Answer: Substituent effects are critical for activity modulation:

| Modification | Observed Effect | Reference |

|---|---|---|

| 4-Fluorobenzylidene addition | Decreases DPPH scavenging (88.89% → 53.78% at 1 × 10⁻³ M) due to steric hindrance | |

| Piperidine substitution | Enhances lipophilicity, improving cell membrane penetration for antimicrobial action | |

| Thiophene vs. Benzyl groups | Thiophene derivatives show higher anti-tuberculosis activity (MIC: 0.1% vs. isoniazid’s 1%) |

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assay Conditions: Control pH (e.g., 6.5 vs. 7.1 significantly alters M. bovis growth inhibition ).

- Structure-Activity Relationship (SAR) Analysis: Compare substituent electronic effects (e.g., electron-withdrawing groups reduce antiradical efficacy) .

- Meta-Analysis: Pool data from analogs (e.g., 4-amino-5-(thiophen-2-ylmethyl) derivatives) to identify trends .

Q. What computational methods predict binding affinity and mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with targets like SARS-CoV-2 helicase (PDB: 5WWP). Prioritize compounds with lowest binding energy (e.g., -8.5 kcal/mol) .

- MD Simulations: GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns) .

- ADME Prediction: SwissADME evaluates bioavailability (e.g., Lipinski’s Rule compliance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.